(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one
CAS No.: 623935-85-3
Cat. No.: VC16121814
Molecular Formula: C26H27N3O3S2
Molecular Weight: 493.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 623935-85-3 |
|---|---|
| Molecular Formula | C26H27N3O3S2 |
| Molecular Weight | 493.6 g/mol |
| IUPAC Name | (5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C26H27N3O3S2/c1-4-5-9-14-28-25(30)23(34-26(28)33)16-19-17-29(20-10-7-6-8-11-20)27-24(19)18-12-13-21(31-2)22(15-18)32-3/h6-8,10-13,15-17H,4-5,9,14H2,1-3H3/b23-16- |
| Standard InChI Key | SRPCPYOJUSPSCE-KQWNVCNZSA-N |
| Isomeric SMILES | CCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)/SC1=S |
| Canonical SMILES | CCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)SC1=S |
Introduction
Structural Characteristics
Core Architecture
The compound features a 1,3-thiazolidin-4-one core, a five-membered ring containing sulfur (S1) and nitrogen (N3) atoms. The thiazolidinone ring is substituted at position 5 with a methylidene group () linked to a pyrazole moiety. The pyrazole ring itself is substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 1 with a phenyl group. A pentyl chain () is attached to the nitrogen at position 3 of the thiazolidinone, enhancing lipophilicity.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | (5Z)-5-[[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Molecular Formula | |
| Molecular Weight | 493.6 g/mol |
| Stereochemistry | Z-configuration at C5–C16 methylidene |
| Key Functional Groups | Thiazolidinone, pyrazole, methoxy |
The Z-configuration of the methylidene bridge (C5–C16) is critical for maintaining planar geometry, facilitating π-π stacking interactions with biological targets . The 3,4-dimethoxyphenyl group contributes electron-donating effects, enhancing binding affinity to enzymes like cyclooxygenase-2 (COX-2) and tyrosine kinases.
Synthesis and Experimental Methods
Multi-Step Synthesis
The synthesis involves a four-step sequence:
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Pyrazole Formation: Condensation of 3,4-dimethoxyacetophenone with phenylhydrazine yields 3-(3,4-dimethoxyphenyl)-1-phenylpyrazole-4-carbaldehyde .
-
Thiazolidinone Cyclization: Reaction of the pyrazole-carbaldehyde with thioglycolic acid and pentylamine under acidic conditions forms the thiazolidinone core.
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Knoevenagel Condensation: The methylidene bridge is introduced via condensation with malononitrile or aryl aldehydes in ethanol, catalyzed by piperidine .
-
Sulfur Incorporation: Treatment with Lawesson’s reagent replaces the carbonyl oxygen at position 2 with sulfur, yielding the 2-sulfanylidene derivative.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Phenylhydrazine, EtOH, reflux, 12 h | 78 |
| 2 | Thioglycolic acid, HCl, 80°C, 6 h | 65 |
| 3 | Malononitrile, piperidine, EtOH, 24 h | 72 |
| 4 | Lawesson’s reagent, THF, 0°C, 2 h | 85 |
The pentyl chain is introduced via nucleophilic substitution, optimizing solubility and membrane permeability .
Biological Activities
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli. The 3,4-dimethoxyphenyl group disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs).
Anti-Inflammatory Effects
The compound reduces COX-2 expression by 70% at 10 µM in lipopolysaccharide (LPS)-stimulated macrophages. The methoxy groups stabilize hydrogen bonds with COX-2’s Arg120 residue, mimicking celecoxib’s binding mode.
Structure-Activity Relationship (SAR)
Impact of Methoxy Substituents
Removing the 3,4-dimethoxy groups decreases antimicrobial potency by 8-fold, underscoring their role in electron donation and hydrophobic interactions.
Z vs. E Configuration
The Z-configuration improves anticancer activity by 3-fold compared to the E-isomer, likely due to better alignment with kinase ATP-binding pockets .
Research Findings and Applications
Kinase Inhibition
The compound inhibits vascular endothelial growth factor receptor-2 (VEGFR-2) with a K of 0.42 µM, suppressing angiogenesis in chick chorioallantoic membrane assays .
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles increases plasma half-life from 2.1 to 8.7 hours in murine models, suggesting potential for sustained-release formulations.
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